molecular formula C10H6Cl2O2 B1427200 Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate CAS No. 1344359-12-1

Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate

Cat. No. B1427200
M. Wt: 229.06 g/mol
InChI Key: MUATVVRPLPDPII-UHFFFAOYSA-N
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Description

“Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate” is a chemical compound with the CAS Number: 1344359-12-1 . It has a molecular weight of 229.06 . This compound is typically in powder form .


Physical And Chemical Properties Analysis

“Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate” is a powder . The compound has a molecular weight of 229.06 . Unfortunately, other physical and chemical properties like boiling point, solubility, etc., were not found in the search results.

Scientific Research Applications

  • Organic Synthesis : This compound and its derivatives are frequently employed in the synthesis of various organic compounds. For instance, it serves as an intermediate in the preparation of other chemical entities. One example includes its role in the formation of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, synthesized from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid (Yan Shuang-hu, 2014).

  • Structural and Crystallographic Studies : The compound's derivatives have been analyzed for their crystal structures, providing insights into molecular configurations and interactions. For example, studies on Methyl N-(4-chlorophenyl)succinamate reveal the trans conformation of bonds in the amide fragment and the intermolecular interactions within the crystal structure (B. Gowda et al., 2009).

  • Material Science and Polymer Research : Some derivatives of Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate are utilized in the development of novel polymers. These polymers are analyzed for their properties like glass transition temperatures, compositions, and structural features (Katherine Kim et al., 1999).

  • Catalysis and Reaction Mechanisms : The compound is also involved in studies focusing on reaction mechanisms and catalysis. For instance, its role in nickel-catalyzed reductive coupling reactions has been explored, providing insights into kinetics and catalytic processes (S. K. Rodrigo & Hairong Guan, 2017).

  • Pharmaceutical Research : Some research has explored the pharmaceutical applications of compounds related to Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate, particularly in the context of developing novel drug candidates. For example, studies on the synthesis of new compounds with potential anticancer and antimicrobial properties have been conducted (Kanubhai D. Katariya et al., 2021).

Safety And Hazards

The safety information available indicates that this compound should be kept away from heat/sparks/open flames/hot surfaces . It should not be sprayed on an open flame or other ignition sources . It should be stored away from clothing/combustible materials . Contact with air should be avoided . It should be kept away from any possible contact with water, because of violent reaction and possible flash fire .

properties

IUPAC Name

methyl 3-(3,5-dichlorophenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h4-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUATVVRPLPDPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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